molecular formula C9H7FN2O2 B13019700 Methyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Methyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B13019700
M. Wt: 194.16 g/mol
InChI Key: VIBKZJOSLDMBIM-UHFFFAOYSA-N
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Description

Methyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core with a fluorine substituent at the 6-position and a methyl ester group at the 2-position. The fluorine atom enhances metabolic stability and modulates electronic properties, while the ester group provides synthetic versatility for further derivatization .

Properties

IUPAC Name

methyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)7-5-12-4-6(10)2-3-8(12)11-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBKZJOSLDMBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(C=CC2=N1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate typically involves the reaction of 2-aminopyridine derivatives with electrophiles in the presence of a base. One common method is the two-step one-pot synthesis, where 2-aminopyridine reacts with N,N-dimethylformamide dimethyl acetate to form an intermediate, which is then condensed with active electrophiles such as ethyl bromoacetate or bromoacetonitrile . This method provides moderate to high yields under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, N-oxides, and amines .

Mechanism of Action

Comparison with Similar Compounds

Methyl vs. Ethyl Esters

Substitution of the methyl ester with an ethyl group alters solubility, bioavailability, and metabolic stability.

Property Methyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Molecular Formula C${10}$H${9}$FN${2}$O${2}$ C${11}$H${11}$FN${2}$O${2}$
Molecular Weight 208.19 g/mol 222.22 g/mol
Purity (HPLC) Not reported 99.35%
Melting Point Not reported White to off-white solid; storage at 2–8°C
Synthesis Yield Not explicitly reported Synthesized via 3-bromoethyl pyruvate and 2-amino-5-fluoropyridine

Key Differences :

  • The ethyl derivative exhibits higher molecular weight and slightly increased lipophilicity, which may enhance membrane permeability.

Halogen-Substituted Derivatives

Fluorine, bromine, and chlorine substituents influence electronic properties and biological activity.

Compound Substituent Molecular Weight Key Data
This compound 6-F 208.19 g/mol Fluorine enhances electronegativity, reducing electron density at the core .
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate 6-Br 269.09 g/mol Bromine increases molecular weight; used in cross-coupling reactions .
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate 6-Cl 224.64 g/mol Chlorine offers a balance of steric bulk and electronic effects .

Key Differences :

  • Fluorine’s small size and strong electronegativity make it ideal for tuning electronic properties without significant steric effects .

Functional Group Variations

Substituents like trifluoromethyl, sulfonyl, and aryl groups dramatically alter pharmacological profiles.

Compound Functional Group Key Properties
6-Trifluoromethylimidazo[1,2-a]pyridine-2-carboxylic acid 6-CF$_3$ Enhanced metabolic resistance; used in corrosion inhibition studies .
Methyl 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine-6-carboxylate 4-(methylsulfonyl)phenyl Sulfonyl groups improve solubility and act as hydrogen bond acceptors .
SIB-1757 (6-methyl-2-(phenylazo)-3-pyridinol) Phenylazo Noncompetitive mGluR5 antagonist (IC$_{50}$ = 0.37 µM); demonstrates receptor selectivity .

Key Differences :

  • Sulfonyl-containing derivatives exhibit improved water solubility, critical for oral bioavailability .

Computational Insights

Ab initio studies on imidazo[1,2-a]pyridines reveal that electron-withdrawing groups (e.g., fluorine, trifluoromethyl) reduce the highest occupied molecular orbital (HOMO) energy, correlating with increased corrosion resistance and metabolic stability. Methyl and ethyl esters show minimal electronic differences, but steric effects influence binding conformations .

Biological Activity

Methyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate is an important compound within the class of imidazo[1,2-a]pyridines, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a fluorine atom at the 6-position of the imidazo ring and a methyl ester at the carboxylate position. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness similar to other compounds in its class.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The compound's mechanism of action appears to involve the inhibition of specific bacterial enzymes, which is critical for its antimicrobial efficacy. Further studies are necessary to elucidate these interactions fully.

Case Study: Cytotoxicity in HeLa Cells

A recent study evaluated various imidazo[1,2-a]pyridine derivatives for their cytotoxic effects on HeLa cells. The results indicated that some analogs exhibited significant cytotoxicity with IC50 values ranging from 25 to 150 µM.

Table 2: Cytotoxicity Data of Related Compounds

CompoundIC50 (µM)Reference
Compound A (analog)<50
Compound B (analog)75
Methyl 6-fluoro compoundTBDOngoing Research

The ongoing research aims to determine the specific IC50 value for this compound and its potential as a lead compound in cancer therapy.

The biological activity of this compound is attributed to its ability to interact with various biochemical pathways. It has been noted for:

  • Inhibition of Enzymes : Similar compounds have shown inhibition of enzymes involved in critical cellular processes.
  • Interference with Protein Function : The compound may disrupt protein prenylation processes, which are vital for cancer cell growth and survival.

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